![molecular formula C20H16FN3O3S2 B2659636 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide CAS No. 1251610-38-4](/img/structure/B2659636.png)
2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide
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Description
The compound is a complex organic molecule that includes several functional groups such as a fluorophenyl group, an oxadiazole ring, a methyl group, a thiophene ring, and a sulfonamide group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, thiophene derivatives can be synthesized through various methods including condensation reactions like Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
Molecular Structure Analysis
The compound contains several functional groups. The 1,2,4-oxadiazole is a heterocyclic compound that includes an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring . The thiophene is a five-membered ring with four carbon atoms and a sulfur atom .
Scientific Research Applications
Medicinal Chemistry and Drug Development
Thiophene derivatives, including our compound of interest, have garnered interest as potential biologically active molecules. Researchers have explored their pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . For instance, suprofen, which features a 2-substituted thiophene framework, serves as a nonsteroidal anti-inflammatory drug. Additionally, articaine, a 2,3,4-trisubstituted thiophene, acts as a voltage-gated sodium channel blocker and dental anesthetic in Europe.
Materials Science and Nanotechnology
Thiophene derivatives contribute to the design of functional materials. Their incorporation into polymers, nanoparticles, or hybrid materials can lead to improved properties, such as conductivity, stability, and optical response.
properties
IUPAC Name |
2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3S2/c1-13-4-3-5-16(12-13)24(2)29(25,26)17-10-11-28-18(17)20-22-19(23-27-20)14-6-8-15(21)9-7-14/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DECDTXYGRAOYPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide |
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